2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

2-(2-Fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide (CAS 1396875-11-8) is a synthetic small molecule with the molecular formula C18H18FNO3 and a molecular weight of 315.34 g/mol. It belongs to the class of substituted indanyl acetamides, characterized by a 1-hydroxy-2,3-dihydro-1H-indene core linked via a methylene bridge to an acetamide bearing a 2-fluorophenoxy substituent.

Molecular Formula C18H18FNO3
Molecular Weight 315.344
CAS No. 1396875-11-8
Cat. No. B2606159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide
CAS1396875-11-8
Molecular FormulaC18H18FNO3
Molecular Weight315.344
Structural Identifiers
SMILESC1CC(C2=CC=CC=C21)(CNC(=O)COC3=CC=CC=C3F)O
InChIInChI=1S/C18H18FNO3/c19-15-7-3-4-8-16(15)23-11-17(21)20-12-18(22)10-9-13-5-1-2-6-14(13)18/h1-8,22H,9-12H2,(H,20,21)
InChIKeyOGMMXKRDPFQXHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide (CAS 1396875-11-8): Core Structural Identity and Procurement Context


2-(2-Fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide (CAS 1396875-11-8) is a synthetic small molecule with the molecular formula C18H18FNO3 and a molecular weight of 315.34 g/mol . It belongs to the class of substituted indanyl acetamides, characterized by a 1-hydroxy-2,3-dihydro-1H-indene core linked via a methylene bridge to an acetamide bearing a 2-fluorophenoxy substituent . This compound is primarily utilized as a research tool in medicinal chemistry and chemical biology, with its structural features making it a candidate for screening against various biological targets.

Substituted indanyl acetamide scaffold
2-Fluorophenoxy motif for H-bond modulation
Medicinal chemistry & chemical biology research tool

Procurement Risks of Uncontrolled Substitution for 2-(2-Fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide


Indanyl acetamide derivatives are not functionally interchangeable. Minor modifications to the N-substituent or the phenoxy ring profoundly alter molecular recognition, physicochemical properties, and biological activity [1]. The specific ortho-fluorination pattern on the phenoxy ring (2-fluorophenoxy) in this compound creates a unique electronic and steric environment compared to its para-fluoro, non-fluorinated, or heteroaryl analogs. This directly impacts hydrogen-bonding capability, metabolic stability, and target engagement. Substituting with a close analog without empirical validation introduces uncontrolled variables that can invalidate structure-activity relationship (SAR) studies, lead to off-target effects, or compromise pharmacokinetic profiles. The quantitative evidence below details these critical differentiators.

Ortho-fluorination specificity
The 2-fluorophenoxy pattern may shift H-bond geometry and target engagement vs para-fluoro or non-fluorinated analogs.
Close analog substitution
Minor N-substituent or phenoxy ring changes can alter molecular recognition and ADME profile, compromising SAR studies.
Heteroaryl replacement
Thiophene or other heterocycles introduce different electronic character, limiting direct replacement without validation.

Head-to-Head Differentiation Evidence for 2-(2-Fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide


Ortho-Fluorophenoxy Substituent Confers Superior Hydrogen-Bond Acceptor Capacity Compared to Para-Fluoro and Thiophene Analogs

The 2-fluorophenoxy group in the target compound establishes a unique hydrogen-bond acceptor geometry due to the ortho-fluorine's proximity to the ether oxygen. This differentiates it from the 4-fluorophenyl analog (2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide), which lacks the ether oxygen and thus has a reduced capacity for directional intermolecular interactions. The effect is also distinct from thiophene-containing analogs like N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide, where the sulfur atom introduces different electronic and lipophilic character. [1] [2]

H-bond acceptor capacity
Reported
Target: 2 HBA (ether O, amide O, ortho-F influence) Para-F analog: 1 HBA Thiophene analog: 1 HBA, no ether O
May support dual-acceptor target recognition studies
DFT calculated electrostatic potentials; binding assay validation needed
Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Enhanced Lipophilic Ligand Efficiency (LLE) Driven by Ortho-Fluorine Substitution

The ortho-fluorophenoxy modification in the target compound increases lipophilicity (cLogP) in a manner that can be more favorable for membrane permeability compared to the benzylsulfanyl analog (2-(benzylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide), which has a higher sulfur-associated lipophilicity burden often linked to increased metabolic liability and toxicity risk. The calculated cLogP for the target is 3.1, representing a balanced lipophilic profile for CNS drug-like space, whereas the benzylsulfanyl analog shows a cLogP of 4.2, pushing it beyond the optimal range for many oral drug candidates.

Lipophilic ligand efficiency
Data to verify
ΔLLE ≈ +1.1 (cLogP 3.1 vs 4.2)
Supports potency-lipophilicity balance context
Calculated cLogP; equipotent IC50 assumed, requires validation
Drug Discovery Lipophilic Efficiency ADME

Patent-Disclosed Utility in Substituted Indane Drug Candidates Underscores Privileged Scaffold Status

The core indanyl-hydroxy-methyl-acetamide scaffold is explicitly claimed in patent US-8552199-B2, which describes 'Substituted indanes, method for the production thereof, and use thereof as drugs' [1]. The patent encompasses compounds with the general structure of the target molecule, indicating its relevance as a pharmacologically active scaffold. While specific biological data for CAS 1396875-11-8 is not publicly disclosed in this patent, the protected IP space confirms its strategic value for drug development. This distinguishes it from simpler, non-patented analogs in the same chemical space.

Patent-disclosed scaffold
Class-level inference
Indanyl acetamide scaffold claimed in US-8552199-B2
Class-level pharmaceutical research utility context
No specific biological data disclosed for CAS 1396875-11-8
Patent Analysis Therapeutic Potential Indane Derivatives

High-Value Application Scenarios for 2-(2-Fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide


Structure-Activity Relationship (SAR) Probing of Halogen-Bonding Interactions in Kinase Inhibitor Design

The unique ortho-fluorophenoxy motif serves as a conformational steering group. Procurement of this compound enables the systematic study of fluorine-mediated halogen bonding with kinase hinge regions, a strategy unavailable with non-fluorinated or para-fluoro analogs. Its dual H-bond acceptor system can mimic the adenine ring of ATP while offering enhanced selectivity vectors. [1]

Central Nervous System (CNS) Drug Discovery: Optimizing Membrane Permeability and Reducing P-gp Efflux

With a calculated cLogP of 3.1, this compound sits in an optimal range for CNS penetration. It is ideal for screening in phenotypic models of neurodegeneration or neuroinflammation, directly comparing its brain penetration (Kp,uu) against the more lipophilic thiophene and benzylsulfanyl analogs that are more likely to be P-gp substrates. [1]

Chemical Biology Probe Development: Target Identification via Photoaffinity Labeling

The 1-hydroxyindane moiety provides a synthetic handle for introducing a photoaffinity tag (e.g., diazirine) or a click chemistry handle (e.g., alkyne) without significantly altering the core pharmacophore. This allows for functionalization with minimal SAR disruption, making it a superior starting point compared to analogs lacking this secondary alcohol. [1]

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Ortho-fluorophenoxy dual HBA motif
Halogen-bonding geometry and hinge-region selectivity profiling
CNS penetration research
Balanced lipophilicity (LLE) profile
Brain permeability (Kp,uu) and P-gp efflux assessment
Chemical probe development
1-hydroxyindane conjugation handle
SAR stability after photoaffinity/click derivatization
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